molecular formula C17H15ClO5 B082522 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride CAS No. 13544-51-9

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride

Cat. No. B082522
CAS RN: 13544-51-9
M. Wt: 334.7 g/mol
InChI Key: XIQIMUVAMJIXOJ-UHFFFAOYSA-N
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Description

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride, also known as MBCD, is a synthetic compound that has been studied for its potential applications in scientific research. MBCD is a member of the chromenylium family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

Mechanism Of Action

The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neuroprotection, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of neurodegenerative diseases. In immunology, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to modulate the activity of immune cells such as T cells and macrophages.

Biochemical And Physiological Effects

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune response. In addition, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride in lab experiments is its specificity for certain pathways and cell types. This allows researchers to more precisely study the effects of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride on specific biological processes. However, one limitation of using 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are many potential future directions for research on 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride. One area of interest is the development of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride analogs with improved specificity and reduced toxicity. Another area of interest is the study of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride and its potential applications in scientific research.

Synthesis Methods

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride can be synthesized using a variety of methods, but one of the most common is the reaction of 4-methoxyphenylacetic acid with 3-methoxy-2-naphthaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to form the chloride salt of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

properties

CAS RN

13544-51-9

Product Name

3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride

Molecular Formula

C17H15ClO5

Molecular Weight

334.7 g/mol

IUPAC Name

3-methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride

InChI

InChI=1S/C17H14O5.ClH/c1-20-12-5-3-10(4-6-12)17-16(21-2)9-13-14(19)7-11(18)8-15(13)22-17;/h3-9H,1-2H3,(H-,18,19);1H

InChI Key

XIQIMUVAMJIXOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-]

Canonical SMILES

COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-]

synonyms

3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol

Origin of Product

United States

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